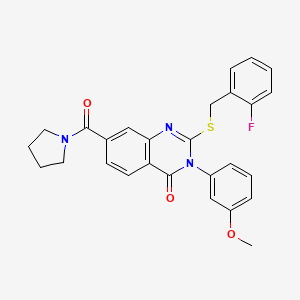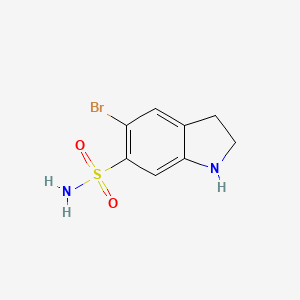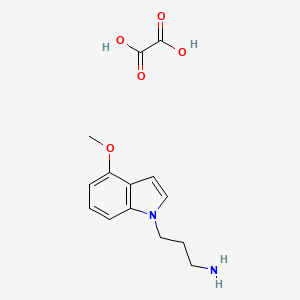![molecular formula C27H17N3O2S B2757730 N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 477500-82-6](/img/structure/B2757730.png)
N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide, also known as BTQ or Compound 1, is a synthetic small molecule that has been studied for its potential as a therapeutic agent. In
Wissenschaftliche Forschungsanwendungen
Imaging Agents
One notable application of related quinoline-2-carboxamide derivatives is in the development of radioligands for imaging. Matarrese et al. (2001) synthesized novel quinoline-2-carboxamide derivatives as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). These compounds demonstrated high specific binding to PBR in various organs, suggesting their promise for PBR imaging in vivo with PET (Matarrese et al., 2001).
Antibacterial and Antifungal Activity
In the realm of antimicrobial research, Hamidi et al. (2015) explored the antibacterial and antifungal activities of novel thio- and oxazepino[7,6-b]quinoline derivatives. Several compounds exhibited moderate to good activity, highlighting the potential of quinoline derivatives in developing new antimicrobial agents (Hamidi et al., 2015).
Synthetic Methodology and Chemical Properties
The synthesis and transformation of quinoline derivatives are key areas of research. Aleksandrov et al. (2020) reported on the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, exploring electrophilic substitution reactions and nucleophilic substitution, demonstrating the compound's reactivity and potential for further chemical modifications (Aleksandrov et al., 2020).
Fluorescent Probes
The development of fluorescent probes using quinoline derivatives has also been a significant area of application. Bodke et al. (2013) synthesized novel quinoline derivatives that exhibited strong fluorescence in solution, indicating their utility as fluorescent probes for various analytical applications (Bodke et al., 2013).
Antimalarial and Antiviral Research
Recent studies have also investigated the potential antimalarial and antiviral properties of quinoline derivatives. Fahim and Ismael (2021) conducted a theoretical investigation of some antimalarial sulfonamides, including quinoline derivatives, for their potential utilization as COVID-19 drugs. Their findings suggest that certain sulfonamide quinoline derivatives exhibit promising antimalarial activity and could be explored further for their efficacy against COVID-19 (Fahim & Ismael, 2021).
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17N3O2S/c31-26(19-16-23(25-14-7-15-33-25)28-20-10-3-1-8-17(19)20)29-21-11-4-2-9-18(21)27-30-22-12-5-6-13-24(22)32-27/h1-16H,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNOTOOCDFZKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6O5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2757649.png)
![N'-(3-chlorobenzoyl)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B2757653.png)


![N-(4-bromo-2-fluorophenyl)-7-hydroxy-5-oxo-4-propyl-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2757657.png)

![N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2757659.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2757660.png)

![ethyl 3-carbamoyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2757663.png)

![5-(3-chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2757667.png)

![7-(3,4-dimethoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2757669.png)